Lipophilicity and Permeability Advantage: Computed LogP vs. Unsubstituted 2-Thiopheneethanamine
The target compound exhibits a computed XLogP3 of 2.9, compared to approximately 1.2 for the unsubstituted scaffold 2-thiopheneethanamine (CAS 30433-91-1), representing a 1.7 log unit increase in lipophilicity [1]. This difference is attributable to the N-isobutyl substitution and is associated with a higher topological polar surface area of 40.3 Ų (vs. ~26 Ų for the unsubstituted analog), together predicting enhanced passive membrane permeability while retaining hydrogen-bond donor/acceptor capacity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.9; TPSA = 40.3 Ų |
| Comparator Or Baseline | 2-Thiopheneethanamine (CAS 30433-91-1): XLogP3 ≈ 1.2; TPSA ≈ 26.0 Ų |
| Quantified Difference | ΔLogP = +1.7; ΔTPSA = +14.3 Ų |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
A 1.7 log unit higher LogP predicts roughly 50-fold greater partition into lipid membranes, which is critical when selecting compounds for cell-based assays or in vivo studies where passive permeability governs bioavailability.
- [1] PubChem Compound Summary: CID 28473371 (target) and CID 7609 (2-thiopheneethanamine). Computed properties. National Center for Biotechnology Information. View Source
